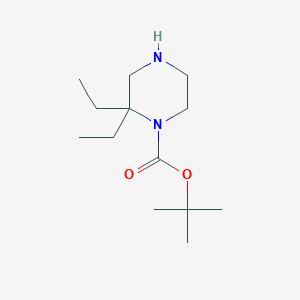![molecular formula C14H22BrNOS B13853061 N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide CAS No. 814256-00-3](/img/structure/B13853061.png)
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide is a synthetic organic compound characterized by the presence of a bromothiophene moiety attached to an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 4-bromothiophene.
Formation of Bromothiophen-2-YL Methyl Intermediate: The 4-bromothiophene is then reacted with formaldehyde and a suitable base to form the 4-bromothiophen-2-yl methyl intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with N-methyloctanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Bromothiophen-2-YL)methyl]-4-methylaniline
- (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
- N-[(4-Bromothiophen-2-YL)methyl]-2-fluoroaniline
Uniqueness
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide is unique due to its specific structural features, such as the combination of a bromothiophene moiety with an octanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
Número CAS |
814256-00-3 |
|---|---|
Fórmula molecular |
C14H22BrNOS |
Peso molecular |
332.30 g/mol |
Nombre IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-N-methyloctanamide |
InChI |
InChI=1S/C14H22BrNOS/c1-3-4-5-6-7-8-14(17)16(2)10-13-9-12(15)11-18-13/h9,11H,3-8,10H2,1-2H3 |
Clave InChI |
BEHUWUQEORJWIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N(C)CC1=CC(=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



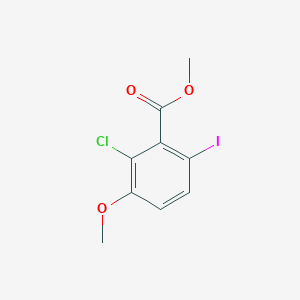
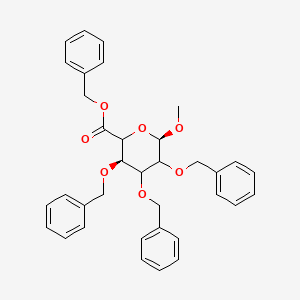
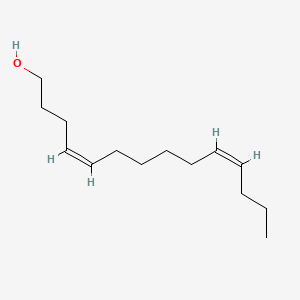
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
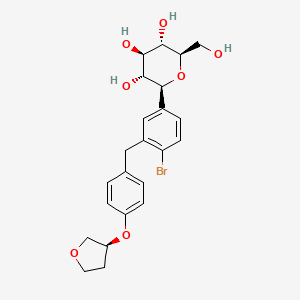
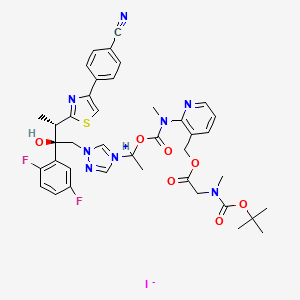
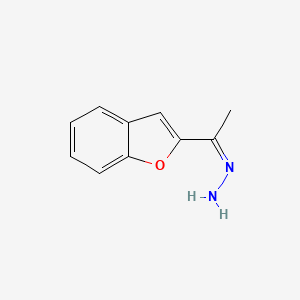
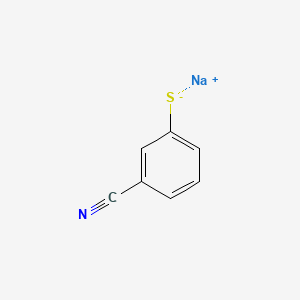
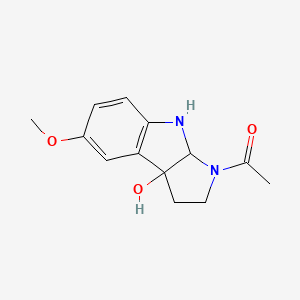
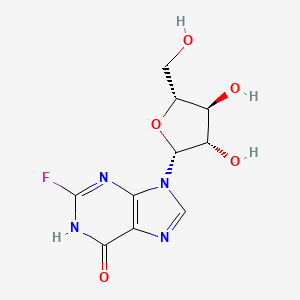
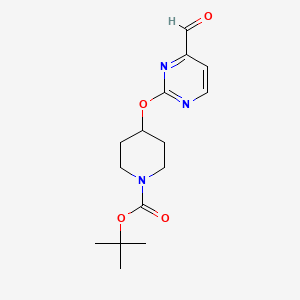
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
